AMXT-1501

Antibacterial Multidrug Resistance Polyamine Transport

Researchers face incomplete polyamine blockade with DFMO alone. AMXT-1501, a polyamine transport inhibitor, achieves comprehensive depletion via dual-pathway inhibition. • DFMO synergy IC50 ~15 µM vs. ~25 mM (DFMO alone); induces G1 arrest & apoptosis in neuroblastoma models. • Clinical RP2D established: 600 mg BID + DFMO 500 mg; Phase II evaluation ongoing. • Antibacterial vs. MDR Gram+/Gram- (MIC 3.13-12.5 µM); outperforms vancomycin & tigecycline. • T-cell-dependent antitumor activity; strictly immunocompetent model-dependent. Supplied ≥98% purity with full analytical documentation.

Molecular Formula C32H68N6O2
Molecular Weight 568.9 g/mol
CAS No. 441022-64-6
Cat. No. B12378565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMXT-1501
CAS441022-64-6
Molecular FormulaC32H68N6O2
Molecular Weight568.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N
InChIInChI=1S/C32H68N6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40)/t30-/m1/s1
InChIKeyUSNCWPSRPOWEBG-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMXT-1501 (CAS 441022-64-6): Core Identity as a Polyamine Transport Inhibitor


AMXT-1501 (CAS 441022-64-6) is a small-molecule inhibitor of the polyamine transport system, developed to block cellular uptake of polyamines (putrescine, spermidine, spermine) [1]. Its primary therapeutic context is as a component of polyamine-blocking therapy (PBT), used in combination with the ornithine decarboxylase (ODC) inhibitor difluoromethylornithine (DFMO) to achieve more complete polyamine depletion in cancer cells [2]. Beyond oncology, AMXT-1501 exhibits direct antibacterial activity against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens via a mechanism involving membrane phospholipid binding [3]. The compound is being investigated clinically as AMXT-1501 dicaprate, an oral prodrug formulation [4].

Why Generic Polyamine Transport Inhibitors Cannot Substitute for AMXT-1501 in Polyamine-Blocking Therapy


AMXT-1501 is not functionally interchangeable with other polyamine transport inhibitors or polyamine analogs. Its clinical and preclinical profile is defined by specific quantitative parameters—including potency in distinct disease models, unique synergy with DFMO, and a demonstrated safety profile in combination therapy—that have not been established for other compounds in this class [1]. Unlike earlier polyamine transport inhibitors that lacked sufficient selectivity or oral bioavailability, AMXT-1501 has been advanced to Phase II clinical evaluation in a defined combination regimen (AMXT-1501 dicaprate plus DFMO) for which a recommended Phase II dose (RP2D) has been established [2]. Furthermore, its ability to directly target bacterial membranes via cardiolipin binding and its superior efficacy against MDR pathogens compared to standard-of-care antibiotics represent additional dimensions of differentiation that are not generalizable to other polyamine transport modulators [3]. Substitution with an uncharacterized or less well-validated analog would introduce substantial uncertainty regarding target engagement, safety, and therapeutic outcome.

AMXT-1501 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Antibacterial Activity Against MDR Pathogens: AMXT-1501 Outperforms Vancomycin and Tigecycline

AMXT-1501 demonstrates superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli (CR E. coli) compared to the standard-of-care antibiotics vancomycin and tigecycline, respectively, as assessed by minimum inhibitory concentration (MIC) [1].

Antibacterial Multidrug Resistance Polyamine Transport

Synergistic Inhibition of Neuroblastoma Proliferation with DFMO

In neuroblastoma cell lines, AMXT-1501 exhibits an IC50 for growth inhibition in the micromolar range (14.13–17.72 µM), while the ODC inhibitor DFMO, which is used in combination, has an IC50 in the millimolar range (20.76–33.3 mM) [1]. The combination of AMXT-1501 and DFMO results in synergistic growth inhibition, mediated by G1 cell cycle arrest and induction of apoptosis, an effect not observed with either agent alone at comparable concentrations [1].

Neuroblastoma Polyamine-Blocking Therapy Drug Synergy

Potent Inhibition of Putrescine Transport in Trypanosoma cruzi

AMXT-1501 (referred to as AMXT1501) inhibits putrescine transport in Trypanosoma cruzi epimastigotes with an IC50 of 2.43 µM, demonstrating higher potency than the structurally related polyamine analogs Ant4 and Ant44 in the same assay system [1].

Chagas Disease Polyamine Transport Antiparasitic

Clinical Safety and Tolerability of AMXT-1501 Dicaprate in Combination with DFMO

In a Phase I dose-escalation trial of AMXT-1501 dicaprate plus DFMO in 56 patients with advanced solid tumors, the combination was well-tolerated with a manageable safety profile. The most common treatment-emergent adverse events (TEAEs) were gastrointestinal (diarrhea 39.3%, nausea 37.5%, vomiting 33.9%), with no Grade 4 or 5 TEAEs and no deaths attributed to study treatment [1].

Phase I Clinical Trial Safety Polyamine-Blocking Therapy

Immuno-Dependent Antitumor Activity in Preclinical Models

AMXT-1501 blocks tumor growth in immunocompetent mice but not in athymic nude mice lacking T cells, indicating that its in vivo antitumor activity is dependent on the adaptive immune system . This property distinguishes it from purely cytotoxic agents and aligns it with immunomodulatory polyamine-blocking strategies.

Immunotherapy Polyamine Metabolism Tumor Microenvironment

Selective Inhibition of Polyamine Transport Without Affecting Biosynthetic Enzymes

AMXT-1501 markedly decreases agmatine uptake in COS-7 cells, consistent with its role as a general polyamine transport inhibitor. In contrast, physiological polyamines (putrescine, spermidine, spermine) and other diguanidines also reduce agmatine uptake, but AMXT-1501 provides a defined pharmacological tool to distinguish transport-dependent from biosynthesis-dependent polyamine effects [1].

Polyamine Transport Selectivity Agmatine Uptake

Recommended Application Scenarios for AMXT-1501 Based on Quantitative Differentiation Evidence


Polyamine-Blocking Therapy (PBT) in Neuroblastoma and Other MYCN-Driven Cancers

AMXT-1501 should be procured for preclinical or clinical studies investigating polyamine depletion strategies in neuroblastoma and other cancers with elevated ODC expression. The compound's demonstrated synergy with DFMO (IC50 ~15 µM vs. ~25 mM for DFMO) and its ability to induce G1 arrest and apoptosis in NB cells [1] make it essential for achieving robust polyamine blockade. The established clinical RP2D (AMXT-1501 600 mg BID + DFMO 500 mg) provides a validated starting point for combination therapy trials [2].

Investigation of Multidrug-Resistant (MDR) Bacterial Infections

For research focused on novel antibacterial agents against MDR pathogens, AMXT-1501 offers a differentiated mechanism of action (membrane phospholipid binding to cardiolipin and phosphatidylglycerol) and superior potency to vancomycin and tigecycline against MRSA and CR E. coli, respectively [3]. Its MIC range of 3.13–12.5 µM against a panel of MDR Gram-positive and Gram-negative bacteria positions it as a lead compound for further antibacterial development [3].

Polyamine Transport Studies in Parasitic Protozoa (Trypanosoma cruzi)

In Chagas disease research, AMXT-1501 (AMXT1501) is the most potent inhibitor of putrescine transport in T. cruzi epimastigotes among tested analogs, with an IC50 of 2.43 µM, outperforming Ant4 (5.02 µM) and Ant44 (3.98 µM) [4]. Researchers studying polyamine auxotrophy and transport in T. cruzi should prioritize AMXT-1501 for pharmacological validation experiments.

Immuno-Oncology and Tumor Immune Evasion Studies

AMXT-1501 is uniquely suited for studies examining the intersection of polyamine metabolism and anti-tumor immunity. Its strict dependence on T cells for in vivo antitumor activity (active in immunocompetent mice, inactive in athymic nude mice) provides a clear experimental system for dissecting the immunomodulatory effects of polyamine depletion. Procurement for such studies should be coupled with appropriate immunocompetent mouse models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMXT-1501

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.